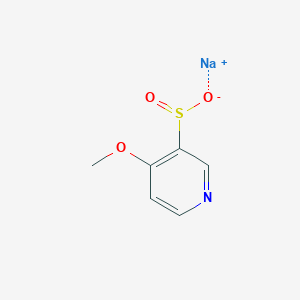![molecular formula C9H15N3S B13176198 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that features a thiopyrano and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyranone derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the thiopyrano ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring systems.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine: shares similarities with other heterocyclic compounds such as imidazoles, quinolines, and pyrroles.
Imidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Quinolines: Used in the treatment of malaria and other diseases.
Pyrroles: Found in many natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined thiopyrano and pyrazole ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15N3S |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-6(2)12-9(10)7-5-13-4-3-8(7)11-12/h6H,3-5,10H2,1-2H3 |
Clave InChI |
DBYFHMUJNYZGQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C2CSCCC2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


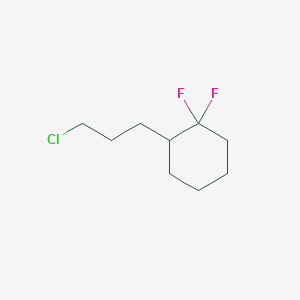
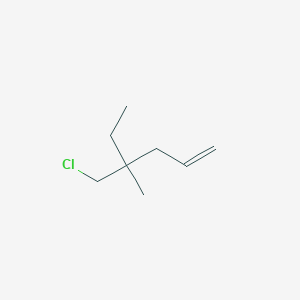

![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)
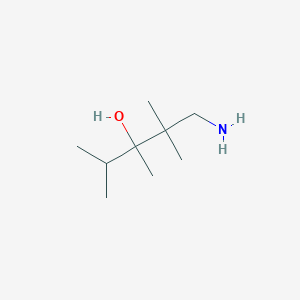

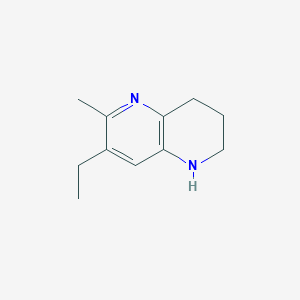
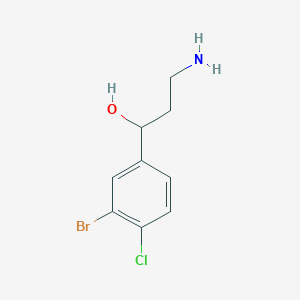
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
